molecular formula C13H10ClNO B1392064 2-(3-Chlorobenzoyl)-5-methylpyridine CAS No. 1187166-33-1

2-(3-Chlorobenzoyl)-5-methylpyridine

Cat. No. B1392064
M. Wt: 231.68 g/mol
InChI Key: QHEANJGSRICFGF-UHFFFAOYSA-N
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Description

“2-(3-Chlorobenzoyl)-5-methylpyridine” is likely a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is a type of acyl chloride and is used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzoyl chloride with other reagents . For example, N-(3-Chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide was synthesized from a compound and 3-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorobenzoyl)-5-methylpyridine” would likely be similar to that of 3-chlorobenzoyl chloride, which has the molecular formula C7H4Cl2O .

Scientific Research Applications

Intermediate for Medicines and Pesticides

2-Chloro-5-trichloromethylpyridine, a related compound of 2-(3-Chlorobenzoyl)-5-methylpyridine, serves as an important intermediate in the synthesis of various medicines and pesticides. Advanced purification methods have achieved a product purity surpassing 99%, highlighting its significance in pharmaceutical and agrochemical applications (Su Li, 2005).

Synthesis of Nicotine Insecticides

3-Methylpyridine-N-oxide, an essential intermediate in preparing 2-chloro-5-methylpyridine, is used to synthesize nicotine insecticides like imidacloprid and acetamiprid. This underlines the role of 2-(3-Chlorobenzoyl)-5-methylpyridine derivatives in the production of effective insecticides (Fu-Ning Sang et al., 2020).

Schiff Base Reactions for Pesticides

2-Chloro-5-methylpyridine-3-carbaldehyde imines, derived from 2-chloro-5-methylpyridine carbaldehyde, have been shown to be potential herbicides, fungicides, and plant growth regulators. These Schiff base reactions play a pivotal role in developing new pesticides and related compounds (B. Gangadasu et al., 2002).

Molecular Salt Formation and Supramolecular Structure

Reactions of 2-amino-5-chloropyridine with 3-chlorobenzoic acid, closely related to 2-(3-Chlorobenzoyl)-5-methylpyridine, lead to molecular salt formation. These salts are crucial in understanding charge-assisted bonding and non-covalent interactions, contributing to advancements in supramolecular chemistry (M. Hanif et al., 2020).

Antimicrobial Activity

Derivatives of 2-chloro-5-methylpyridine, similar to 2-(3-Chlorobenzoyl)-5-methylpyridine, have demonstrated antimicrobial activity, particularly against fungi and bacteria. This emphasizes the potential of these compounds in developing new antimicrobial agents (B. Gangadasu et al., 2009).

DNA Interaction Studies

Compounds related to 2-(3-Chlorobenzoyl)-5-methylpyridine have been studied for their interactions with DNA, providing insights into their binding mechanisms and potential as therapeutic agents (M. Abu-Youssef et al., 2010).

Safety And Hazards

Benzoyl chlorides, such as 3-chlorobenzoyl chloride, are typically corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation .

properties

IUPAC Name

(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEANJGSRICFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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